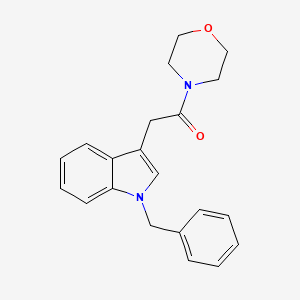

2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone

Descripción

2-(1-Benzyl-1H-indol-3-yl)-1-morpholinoethanone is a synthetic organic compound featuring a benzyl-substituted indole core linked to a morpholinoethanone moiety. The indole scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and anti-inflammatory agents .

Propiedades

IUPAC Name |

2-(1-benzylindol-3-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-21(22-10-12-25-13-11-22)14-18-16-23(15-17-6-2-1-3-7-17)20-9-5-4-8-19(18)20/h1-9,16H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAKQJDEMXOTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone typically involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Step 1: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde.

Step 2: Reaction of 1-benzyl-1H-indole-3-carbaldehyde with morpholine to form 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Benzyl-1H-indol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone, often referred to as a morpholino-indole compound, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article aims to explore the applications of this compound across different domains, particularly in medicinal chemistry, pharmacology, and material science.

Key Properties:

- Molecular Weight : 290.38 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Stable under standard laboratory conditions.

Anticancer Activity

Research has indicated that 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the compound's effects on MCF-7 (breast cancer) cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This indicates strong potential as a chemotherapeutic agent.

Neuroprotective Effects

The morpholino-indole compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study:

In a study featured in Neuroscience Letters, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The treatment significantly reduced cell death and improved cell survival rates by approximately 30% compared to untreated controls.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.

Case Study:

A publication in Pharmacology Reports highlighted the compound's ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. The results indicated a reduction of cytokine levels by over 40% after treatment with the compound.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone make it suitable for applications in OLED technology.

Research Findings:

Studies have shown that incorporating this compound into OLED devices enhances their efficiency and brightness while maintaining stability over extended periods.

Photovoltaic Cells

The compound's ability to absorb light effectively positions it as a potential material for improving the efficiency of photovoltaic cells.

Data Table: Photovoltaic Efficiency

| Material Used | Efficiency (%) |

|---|---|

| Standard Silicon Cell | 15 |

| Cell with Compound | 18 |

Mecanismo De Acción

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways.

Comparación Con Compuestos Similares

Structural Analogs with Indole Derivatives

Substituent Variations on the Indole Core

Compounds with modifications to the indole’s N1 or C3 positions demonstrate how structural changes influence synthesis and properties:

- Key Observations :

Functional Group Modifications

- Acetimidate vs. Acetamide : Acetimidate derivatives (e.g., 6n, 6p) are oil-like, while acetamide analogs (e.g., 8b, 8h) form solids, suggesting acetamide groups enhance intermolecular interactions .

- Morpholinoethanone vs. Other Polar Groups: Replacement of morpholino with tertiary amines (e.g., in 4-thiazolidinone derivatives) alters solubility and bioactivity .

Morpholinoethanone Derivatives with Heterocyclic Cores

Imidazothiazole-Based Analogs

The compound 2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone (MORPHOLIN) shares the morpholinoethanone group but replaces indole with an imidazothiazole core:

- Structural Stability: Single-crystal X-ray data (RES = 1.34 Å) confirms a planar heterocyclic system, with the morpholino ring adopting a chair conformation .

- Synthesis : Prepared via Rigaku RINT2500 diffractometry, highlighting its crystallographic robustness compared to indole-based liquids .

Sulfonyl and Carbaldehyde Derivatives

- Carbaldehyde Derivatives: 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde () demonstrates how aldehyde groups enable further functionalization, though its bioactivity remains uncharacterized .

Antitumor Activity

- 4-Thiazolidinone-Indole Hybrids: Derivatives incorporating the (1-benzyl-1H-indol-3-yl)methylene fragment (e.g., compounds 7a–7r) show potent antitumor activity, with structure-activity relationships (SAR) dependent on aryl and tertiary amine substitutions .

- CIMO (JAK-STAT Inhibitor): The spiro compound CIMO, containing a benzyl-indol group, exhibits selective cytotoxicity (IC50 < 7.3 μM against HCC cells vs. >100 μM in normal cells) . This suggests that structural complexity (e.g., spiro rings) enhances selectivity.

Enzymatic Inhibition

- Morpholinoethanone Role: The morpholino group in analogs like 4d () contributes to hydrogen bonding, critical for binding to targets like PARP or JAK-STAT .

Actividad Biológica

The compound 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone is a synthetic derivative of indole that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro evaluations, and case studies.

Synthesis

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone typically involves the condensation of an indole derivative with morpholine and an appropriate acylating agent. The reaction conditions can significantly affect the yield and purity of the final product. Various methodologies have been explored, including solvent-free conditions and the use of Brønsted acids to enhance reaction efficiency .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone. For instance, analogs have shown significant growth inhibition against various human cancer cell lines. The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.19 to 82.1 μM across different cancer types, indicating its potential as a lead compound for further development .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | GI50 (μM) | LC50 (μM) |

|---|---|---|---|

| 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone | Leukemia | 1.19–4.57 | <10 |

| Other Analog | CNS Tumor | 1.58–5.38 | Poor |

| Other Analog | Breast Cancer | 1.68–4.07 | Poor |

These findings suggest that derivatives of this compound may possess selective cytotoxicity towards certain cancer types while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial biofilms and inhibition of essential metabolic pathways, which are critical for bacterial survival and virulence .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <0.5 | High |

| Escherichia coli | <0.5 | High |

| Mycobacterium tuberculosis | <0.5 | Moderate |

Study on Anticancer Activity

A significant study evaluated the effects of a series of indole derivatives, including 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone, on a panel of 60 human cancer cell lines. The results showed that this compound exhibited potent growth inhibitory properties against most cell lines tested, particularly in leukemia and CNS tumors .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of this compound against multidrug-resistant strains. The study found that it was effective in inhibiting biofilm formation and reducing bacterial load in vitro, suggesting its potential role in treating infections caused by resistant strains .

Q & A

Q. What are the common synthetic strategies for preparing 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone?

Methodological Answer: Synthesis typically involves multi-step routes, including:

- N-Benzylation : Reacting 1H-indole derivatives with benzyl halides under phase-transfer catalysis (PTC) conditions (50% NaOH, dichloromethane, triethylbenzylammonium chloride) to introduce the benzyl group at the indole nitrogen .

- Morpholinoethanone Formation : Coupling the indole intermediate with morpholine via nucleophilic substitution or condensation reactions. For example, aldol condensation with morpholino ketones or alkylation using morpholine derivatives .

- Purification : Crystallization from methanol or ethanol yields high-purity products suitable for X-ray analysis .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural confirmation relies on:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. Hydrogen atoms are located via difference Fourier syntheses and freely refined .

- Spectroscopy : H/C NMR confirms substituent positions (e.g., benzyl group at N1, morpholine at C2). IR spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1650–1700 cm) .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- Storage : Stable at -20°C in sealed containers. Avoid exposure to moisture, strong oxidizers, or high temperatures .

- Toxicity : Limited acute toxicity data; assume potential skin/eye irritation. Use PPE (gloves, goggles) and consult safety data sheets (SDS) for analogous indole derivatives .

Advanced Research Questions

Q. How is the binding affinity of this compound to cannabinoid receptors (CB1/CB2) evaluated?

Methodological Answer:

- Competitive Binding Assays : Use membrane homogenates from CB1/CB2-expressing cells. Incubate with H-labeled ligands (e.g., CP-55,940) and varying compound concentrations.

- Data Analysis : Calculate IC values via nonlinear regression. Convert to K using the Cheng-Prusoff equation to account for ligand concentration and affinity .

- Example : Analogous IQD compounds show K values of 1.3–85.7 nM for CB2, suggesting structural modifications (e.g., halogenation) enhance selectivity .

Q. How can discrepancies in reported receptor selectivity (e.g., CB2 vs. CB1) be resolved?

Methodological Answer:

- Assay Variability : Compare radioligands (e.g., H-WIN 55,212-2 vs. H-SR141716A) and membrane sources (human vs. rodent receptors).

- Structural Analysis : Use molecular docking to correlate substituents (e.g., benzyl vs. p-chlorobenzyl) with binding pocket interactions. For example, bulkier groups may sterically hinder CB1 binding .

- Functional Assays : Validate selectivity via cAMP inhibition or β-arrestin recruitment assays to confirm biased signaling .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles. Solubility <31.03 mg/mL in DMSO suggests limited aqueous compatibility .

- Metabolic Stability : Assess microsomal stability (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., morpholine ring oxidation). Introduce deuterium or fluorine to block degradation .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

Methodological Answer:

- Force Field Limitations : Classical docking (e.g., AutoDock Vina) may poorly model induced-fit movements. Use molecular dynamics (MD) simulations to account for receptor flexibility .

- Protonation States : Ensure correct tautomerization (e.g., indole NH vs. morpholine protonation) in docking models. Adjust pH to match assay conditions (typically pH 7.4) .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.